2-Propenoic acid, 3-(5-thiazolyl)-
Description
Significance of Heterocyclic Scaffolds in Molecular Design
Heterocyclic compounds, which feature rings containing at least one atom other than carbon, are fundamental building blocks in chemistry. Their structural diversity and ability to engage in various non-covalent interactions make them privileged scaffolds in the design of functional molecules.
The thiazole (B1198619) ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone in medicinal and materials chemistry. nih.govresearchgate.net Its unique electronic properties and ability to act as a bioisostere for other functional groups have cemented its importance. nih.gov The thiazole nucleus is an essential component of many natural products, such as thiamine (B1217682) (Vitamin B1), and is present in numerous synthetic compounds with a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govfabad.org.trnih.gov The versatility of the thiazole scaffold is demonstrated by its presence in over 18 FDA-approved drugs. fabad.org.tr Researchers have extensively explored thiazole derivatives, which have shown applications as photographic sensitizers and vulcanizing accelerators. nih.gov The presence of nitrogen and sulfur heteroatoms plays a crucial role in coordination chemistry, allowing these compounds to bind to the active sites of metal ions. researchgate.net This broad spectrum of activity and application makes the thiazole ring a highly attractive component for the design of new chemical entities. researchgate.net
2-Propenoic acid, commonly known as acrylic acid, and its derivatives are fundamental platform chemicals in organic synthesis and polymer science. ontosight.aiwikipedia.org The structure, featuring a vinyl group directly attached to a carboxylic acid, provides multiple reaction sites. wikipedia.orgorgsyn.org These compounds readily undergo reactions typical of carboxylic acids, such as forming esters with alcohols. wikipedia.org The esters and salts of acrylic acid are collectively known as acrylates. wikipedia.org
In organic synthesis, propenoic acid derivatives are valuable intermediates used to construct more complex molecules due to the presence of a reactive C=C double bond and a carbonyl group. orgsyn.org In polymer chemistry, acrylic acid and its esters are key monomers for producing a vast range of polymers and copolymers. ontosight.aiatamankimya.com These polymers find use in manufacturing adhesives, coatings, hydrogels, and plastics. atamankimya.comindustrialchemicals.gov.au The ability to modify the properties of these polymers by copolymerizing different acrylate (B77674) monomers makes this class of compounds exceptionally versatile. ontosight.ai The functionalization of poly(acrylic acid) allows for the creation of materials with specific properties, such as hydrophobically functionalized polymers that can self-assemble in aqueous solutions. mdpi.comnih.gov
Rationale for Investigating Thiazole-Substituted Propenoic Acids
The conjugation of a thiazole ring with a propenoic acid framework, as seen in 2-Propenoic acid, 3-(5-thiazolyl)-, is a deliberate strategy aimed at creating molecules with novel or enhanced functionalities. This approach is driven by the potential for synergy between the two components and the opportunity to expand the accessible chemical space for scientific discovery.
The synthesis of novel molecular structures is crucial for expanding the "chemical space"—the total ensemble of possible molecules—available for screening in drug discovery and materials science. nih.gov Creating hybrid molecules like 2-Propenoic acid, 3-(5-thiazolyl)- contributes to this expansion by introducing new combinations of structural and functional features. The modification of acrylic acid with various functional groups can lead to compounds with interesting pharmacological properties. ontosight.ai By systematically synthesizing derivatives, such as by altering substituents on the thiazole ring or modifying the propenoic acid chain, chemists can generate libraries of related compounds. nih.govacs.org This exploration of new areas of chemical space increases the probability of identifying molecules with desired properties, whether for developing new therapeutic agents or advanced materials. nih.gov
Chemical Data for 2-Propenoic acid, 3-(5-thiazolyl)-
| Property | Value | Source |
| Molecular Formula | C₆H₅NO₂S | chemscene.com |
| Molecular Weight | 155.17 g/mol | chemscene.com |
| Isomeric Form | (2E)-3-(5-thiazolyl)-2-propenoic acid | chemscene.com |
Note: The available data often refers to the (2E)- isomer, also known as the trans isomer, which is a specific stereoisomer of the parent compound.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(1,3-thiazol-5-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S/c8-6(9)2-1-5-3-7-4-10-5/h1-4H,(H,8,9)/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZHGASQJGKDOQ-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC=N1)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies of 2 Propenoic Acid, 3 5 Thiazolyl
Reactions at the Carboxylic Acid Functionality
The carboxylic acid group is a versatile handle for derivatization, primarily through reactions such as esterification and amidation. These transformations are fundamental in medicinal chemistry and materials science for modifying the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
The conversion of the carboxylic acid moiety of 2-Propenoic acid, 3-(5-thiazolyl)- to its corresponding esters can be achieved through several standard methods. One of the most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive it towards the ester product, it is often necessary to remove the water formed during the reaction, for instance, by azeotropic distillation.
The choice of alcohol determines the nature of the resulting ester, allowing for the synthesis of a variety of ester analogues, including methyl, ethyl, and butyl esters. The reaction conditions, such as temperature and catalyst loading, can be optimized to maximize the yield of the desired ester. For more sensitive substrates or to achieve milder reaction conditions, other esterification methods can be employed, such as using coupling agents or converting the carboxylic acid to a more reactive acyl halide or anhydride (B1165640) intermediate.
Table 1: Examples of Esterification Reactions of Acrylic Acids
| Catalyst | Alcohol | Reaction Conditions | Product | Reference |
| Sulfuric Acid | Ethanol | Reflux | Ethyl Acrylate (B77674) | |
| p-Toluenesulfonic Acid | Various | Varies | Alkyl Acrylates | |
| Zirconia-supported Tungstophosphoric Acid | Various Alcohols | Varies | Alkyl Acrylates | |
| H3PW12O40 on HZSM-5 | n-Butanol | 180°C | Butyl Acrylate |
The carboxylic acid functionality of 2-Propenoic acid, 3-(5-thiazolyl)- can be readily converted to amide derivatives through reaction with primary or secondary amines. This transformation is crucial for the synthesis of bioactive compounds and polymers. Direct amidation by heating the carboxylic acid with an amine is possible but often requires harsh conditions.
More commonly, the amidation is facilitated by the use of coupling reagents that activate the carboxylic acid, allowing the reaction to proceed under milder conditions. A wide range of peptide coupling reagents can be employed for this purpose, including carbodiimides (like DCC and EDC), phosphonium (B103445) salts (such as PyBOP and HBTU), and uronium salts (like HBTU and HATU). The choice of coupling reagent and reaction conditions (solvent, temperature, and presence of additives like HOBt or HOAt) can significantly influence the reaction efficiency and minimize side reactions. This methodology allows for the synthesis of a diverse library of amide analogues by varying the amine component.
Table 2: Common Peptide Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Description | Common Additives |
| DCC (Dicyclohexylcarbodiimide) | A widely used carbodiimide (B86325) for amide and ester synthesis. | HOBt (Hydroxybenzotriazole) |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | A water-soluble carbodiimide, facilitating product purification. | HOBt, NHS (N-Hydroxysuccinimide) |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | A phosphonium-based reagent known for high coupling efficiency. | DIPEA (Diisopropylethylamine) |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | A uronium-based reagent that promotes rapid amide bond formation. | HOBt, DIPEA |
Transformations Involving the Carbon-Carbon Double Bond
The α,β-unsaturated nature of the proenoic acid moiety provides a reactive site for various addition and cycloaddition reactions, enabling significant structural modifications.
The carbon-carbon double bond in 2-Propenoic acid, 3-(5-thiazolyl)- can be selectively reduced to the corresponding saturated propanoic acid derivative, 3-(Thiazol-5-yl)propanoic acid, through catalytic hydrogenation. This reaction is typically carried out using hydrogen gas in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel. The reaction conditions, including hydrogen pressure, temperature, and solvent, can be controlled to achieve complete saturation of the double bond without affecting the thiazole (B1198619) ring or the carboxylic acid group. This transformation is valuable for creating analogues with increased conformational flexibility and different biological profiles.
Table 3: Catalysts for the Hydrogenation of Alkenes
| Catalyst | Typical Substrates | Common Solvents |
| Palladium on Carbon (Pd/C) | Alkenes, Alkynes, Nitro groups | Ethanol, Methanol, Ethyl acetate |
| Platinum(IV) Oxide (Adam's catalyst) | Alkenes, Aromatic rings | Acetic acid, Ethanol |
| Raney Nickel | Alkenes, Carbonyls, Nitriles | Ethanol, Water |
The electron-rich double bond of 2-Propenoic acid, 3-(5-thiazolyl)- is susceptible
Modifications of the Thiazole Ring
The reactivity of the thiazole ring in 2-Propenoic acid, 3-(5-thiazolyl)- is dictated by the electron distribution within the heterocyclic system, which is influenced by the presence of the electron-withdrawing acrylic acid substituent at the C5 position.
Electrophilic Aromatic Substitution Reactions
The thiazole nucleus is generally susceptible to electrophilic attack, with the C5 position being the most favored site due to its higher electron density. pharmaguideline.comresearchgate.net However, in the case of 2-Propenoic acid, 3-(5-thiazolyl)-, the C5 position is already substituted. The presence of the deactivating acrylic acid group at this position significantly reduces the electron density of the ring, making further electrophilic substitution challenging under standard conditions.
Despite the deactivation, electrophilic substitution at other positions of the thiazole ring, such as C2 or C4, might be achievable under forcing conditions or with highly reactive electrophiles. The expected order of reactivity for electrophilic attack on the unsubstituted positions of the 3-(5-thiazolyl)- acrylic acid ring is C4 > C2, although both are significantly less reactive than the C5 position of an unsubstituted thiazole. It is noteworthy that studies on similarly electron-deficient systems, like thiazolo[5,4-d]thiazole, have demonstrated that direct halogenation is possible, suggesting that electrophilic substitution on 2-Propenoic acid, 3-(5-thiazolyl)- is not entirely precluded. researchgate.netudayton.edu
| Position on Thiazole Ring | Relative Reactivity towards Electrophiles | Controlling Factors | Potential Reactions |
|---|---|---|---|
| C2 | Low | Adjacent to two heteroatoms (N and S); electron-deficient. | Halogenation or nitration under harsh conditions. |
| C4 | Moderate | Less electron-deficient than C2; influenced by the adjacent sulfur atom. | Friedel-Crafts type reactions may be possible with strong Lewis acid catalysis. |
| C5 | Substituted | Blocked by the acrylic acid group; deactivated towards further substitution. | Not available for substitution. |
Nucleophilic Additions to the Thiazole Heterocycle
The electron-rich nature of the thiazole ring generally makes it resistant to nucleophilic aromatic substitution. Such reactions typically require either the presence of a good leaving group on the ring or activation by strong electron-withdrawing substituents. The most electron-deficient carbon, C2, is the most probable site for nucleophilic attack. pharmaguideline.com
A potential route for nucleophilic substitution on the thiazole ring of 2-Propenoic acid, 3-(5-thiazolyl)- could be through the Chichibabin reaction, which involves the amination of nitrogen-containing heterocycles using sodium amide. wikipedia.orgresearchgate.net This reaction typically occurs at the position alpha to the nitrogen atom, which in this case would be the C2 position. Another strategy to enhance the susceptibility of the thiazole ring to nucleophilic attack is through quaternization of the ring nitrogen, which forms a positively charged thiazolium salt. pharmaguideline.comyoutube.com This greatly increases the electrophilicity of the ring carbons, particularly C2, making them more amenable to attack by nucleophiles.
| Reaction Type | Typical Reagents | Target Position | Reaction Conditions |
|---|---|---|---|
| Chichibabin Amination | Sodium amide (NaNH₂) | C2 | High temperature in an inert solvent. |
| Nucleophilic attack on Thiazolium Salt | Organometallics, alkoxides, amines | C2 | Pre-formation of the N-alkyl or N-aryl thiazolium salt. |
Development of Polymeric Structures
The acrylic acid moiety of 2-Propenoic acid, 3-(5-thiazolyl)- serves as a polymerizable group, enabling the formation of both homopolymers and copolymers. The presence of the thiazole ring in the resulting polymer can impart unique properties, such as thermal stability, specific conductivity, and the ability to coordinate with metal ions.
Homo- and Co-polymerization Mechanisms
2-Propenoic acid, 3-(5-thiazolyl)- can undergo free-radical polymerization to form a homopolymer, poly(2-propenoic acid, 3-(5-thiazolyl)-). This polymerization can be initiated by common radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
| Comonomer | Expected Copolymerization Behavior | Potential Properties of Copolymer |
|---|---|---|
| Styrene (B11656) | Likely to form a random or alternating copolymer depending on the reactivity ratios. | Enhanced thermal stability and modified refractive index. |
| Methyl Methacrylate | Formation of copolymers with tunable glass transition temperatures. | Improved mechanical properties and processability. |
| Acrylic Acid | Incorporation of additional carboxylic acid groups for increased hydrophilicity. | pH-responsive materials and hydrogels. umn.eduresearchgate.net |
| Vinyl Acetate | Copolymerization can lead to materials with tailored adhesive properties. researchgate.netmdpi.com | Water-soluble or dispersible polymers. |
Controlled Radical Polymerization Techniques
To achieve polymers with well-defined architectures, controlled molecular weights, and low dispersity, controlled radical polymerization (CRP) techniques can be employed. Methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are particularly relevant.
The direct polymerization of acidic monomers like 2-Propenoic acid, 3-(5-thiazolyl)- via CRP can be challenging due to potential interactions between the carboxylic acid group and the catalyst or chain transfer agent. nsf.govcmu.edunih.govacs.org Strategies to overcome this include the protection of the acid functionality prior to polymerization, followed by deprotection, or the careful selection of solvents and catalytic systems that are tolerant to acidic protons. For instance, in RAFT polymerization, the choice of the RAFT agent is critical for achieving good control over the polymerization of functional monomers. nih.govsemanticscholar.orgrsc.org
| CRP Technique | Potential Advantages | Potential Challenges and Solutions |
|---|---|---|
| ATRP | Good control over molecular weight and architecture. | The carboxylic acid can coordinate with the copper catalyst. cmu.edunih.gov Solution: Protection of the acid group or use of specific ligands. acs.orgresearchgate.net |
| RAFT | High tolerance to functional groups and a wide range of monomers. nih.gov | Selection of an appropriate RAFT agent is crucial for efficient chain transfer. Solution: Use of trithiocarbonates or dithiobenzoates suitable for acrylic monomers. rsc.orgresearchgate.net |
Computational and Theoretical Studies of 2 Propenoic Acid, 3 5 Thiazolyl
Quantum Chemical Calculations
Quantum chemical calculations serve as a fundamental tool for elucidating the intrinsic properties of molecules from first principles. For 2-Propenoic acid, 3-(5-thiazolyl)-, these methods can provide a deep understanding of its electronic nature and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. nih.govnih.gov By calculating the electron density, DFT can predict a molecule's geometry, electronic structure, and various other properties. nrel.govnih.gov In the context of thiazole (B1198619) derivatives, DFT studies are frequently employed to understand their stability, reactivity, and potential as therapeutic agents or functional materials. nih.govtandfonline.com
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps)
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting a molecule's reactivity and kinetic stability. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (Egap) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. tandfonline.com
In studies of various thiazole derivatives, the HOMO-LUMO gap has been a key parameter. For instance, in a series of thiazole-thiazolidinone-based chalcone (B49325) derivatives, the energy gap was calculated to understand their electronic properties and potential as inhibitors. tandfonline.com While specific values for 2-Propenoic acid, 3-(5-thiazolyl)- are not available, analysis of similar structures suggests that the distribution of HOMO and LUMO would be spread across the π-conjugated system of the propenoic acid and the thiazole ring. The energy gap would provide insights into its charge transfer capabilities and its propensity to engage in chemical reactions.
Table 1: Illustrative Frontier Molecular Orbital Data for Analogous Thiazole Derivatives
| Compound/Derivative Class | HOMO (eV) | LUMO (eV) | Energy Gap (Egap) (eV) | Reference |
| Thiazole-Sulfonamide Analogs | Varies | Varies | ~4.5 - 5.0 | nih.gov |
| Thiazolidinone-based Chalcones | Varies | Varies | Reported | tandfonline.com |
| 2-amino-4-(p-tolyl)thiazole (APT) | Reported | Reported | Reported | atlantis-press.com |
Note: The values in this table are illustrative and represent typical ranges or the fact of their calculation in the cited literature for analogous compounds, not specific measured values for 2-Propenoic acid, 3-(5-thiazolyl)-.
Electrostatic Potential Mapping
Electrostatic Potential (ESP) maps are valuable for visualizing the charge distribution on a molecule's surface. These maps highlight regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For 2-Propenoic acid, 3-(5-thiazolyl)-, an ESP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the thiazole ring, indicating these as sites prone to electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atom of the carboxylic acid and potentially some hydrogen atoms on the rings would show positive potential, marking them as sites for nucleophilic attack or hydrogen bond donation. This information is crucial for predicting non-covalent interactions with biological targets.
Molecular Modeling and Simulation
Moving beyond static electronic properties, molecular modeling and simulation techniques offer a dynamic view of molecular behavior and interactions.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations provide a computational microscope to observe the movement of atoms in a molecule over time. biointerfaceresearch.comdeepdyve.com These simulations are invaluable for assessing the conformational flexibility and stability of a molecule in different environments, such as in solution. bohrium.comnih.gov For 2-Propenoic acid, 3-(5-thiazolyl)-, an MD simulation could reveal the preferred rotational states around the single bonds, particularly between the thiazole ring and the acrylic acid moiety.
In studies of other thiazole-based compounds, MD simulations have been used to confirm the stability of ligand-protein complexes. bohrium.comrsc.org Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are monitored to ensure that the simulated system has reached equilibrium and to identify flexible regions of the molecule. For 2-Propenoic acid, 3-(5-thiazolyl)-, these simulations would be crucial to understand its structural dynamics, which can influence its ability to bind to a target.
Molecular Docking Studies for Ligand-Target Interactions (in silico prediction)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govwjarr.com This method is central to drug discovery for screening virtual libraries of compounds against a specific biological target. mdpi.comacs.org Thiazole-containing compounds are known to inhibit various enzymes and receptors, and docking studies have been instrumental in understanding their mechanism of action. frontiersin.orgnih.govnih.gov
For 2-Propenoic acid, 3-(5-thiazolyl)-, molecular docking could be used to hypothetically screen it against a range of biological targets. The docking results would provide a binding score, indicating the strength of the interaction, and a predicted binding pose, showing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the target protein. cqwu.edu.cn For example, the carboxylic acid group could act as a hydrogen bond donor and acceptor, while the thiazole ring could engage in π-stacking or other hydrophobic interactions. nih.govmdpi.com
Table 2: Illustrative Docking Study Results for Thiazole Derivatives Against Various Targets
| Thiazole Derivative Class | Target Protein | Key Interactions Noted | Reference |
| Thiazole-based sulfonamides | Carbonic Anhydrase | Interactions with zinc ion and active site residues | nih.gov |
| N-substituted thiazoles | FabH Inhibitors | Hydrogen bonding and hydrophobic interactions | wjarr.com |
| Thiazole-based hybrids | DNA Gyrase B | Hydrogen bonding and hydrophobic interactions | bohrium.com |
| Thiazole-thiazolidinone chalcones | Acetylcholinesterase | Varied interactions with active site residues | tandfonline.com |
Note: This table illustrates the types of findings from docking studies on analogous thiazole compounds and does not represent actual docking results for 2-Propenoic acid, 3-(5-thiazolyl)-.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for designing and optimizing new drug candidates. nih.gov SAR explores the relationship between a molecule's three-dimensional structure and its biological activity, while QSAR aims to establish a mathematical correlation between the chemical structure and biological activity. nih.govkuey.net
For derivatives of 2-propenoic acid and compounds containing a thiazole ring, QSAR studies have been instrumental in identifying key structural features that govern their biological effects. For instance, 2D and 3D QSAR models have been developed for various thiazole derivatives to understand their antimicrobial and anti-inflammatory activities. laccei.org These models often reveal that specific substitutions on the thiazole ring can significantly impact the compound's potency.
A study on acrylic acid derivatives, which share the propenoic acid backbone, developed QSAR models to predict their cytotoxicity. nih.gov This research highlighted the importance of physicochemical and structural attributes in determining the toxicity of these compounds. nih.gov In the context of 2-Propenoic acid, 3-(5-thiazolyl)-, SAR studies would typically involve modifying the acrylic acid chain, the thiazole ring, or adding various substituents to understand how these changes affect its interaction with biological targets. For example, the planarity and aromaticity of the thiazole ring, due to significant π-electron delocalization, are crucial for its biological interactions. kuey.net
QSAR models for thiazole derivatives have been successfully used to predict their activity as inhibitors of enzymes like 5-lipoxygenase. laccei.org These models often employ descriptors such as molecular weight, logP (lipophilicity), and electronic parameters to quantify the structure-activity relationship. imist.ma For a series of 2,4-thiazolidinedione (B21345) derivatives, which contain a related thiazole core, a QSAR study identified a biparametric model with high predictive power for their antihyperglycemic activity. researchgate.net
| Descriptor Category | Examples | Relevance to 2-Propenoic acid, 3-(5-thiazolyl)- |
| Topological | Molecular Connectivity Indices, Wiener Index | Describe the atomic arrangement and branching of the molecule. |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Relate to the molecule's polarity and reactivity in chemical reactions. |
| Physicochemical | LogP, Molar Refractivity | Indicate the compound's lipophilicity and steric bulk, affecting its absorption and distribution. |
Elucidation of Reaction Mechanisms via Computational Approaches
Computational chemistry provides powerful tools to elucidate complex reaction mechanisms at a molecular level. For a compound like 2-Propenoic acid, 3-(5-thiazolyl)-, theoretical calculations can map out the energy landscape of a chemical transformation, identifying transition states and intermediates. This is crucial for understanding how the molecule is synthesized and how it might react in a biological system.
A relevant example is the study of the synthesis of a simplified, thiazole-containing macrocycle related to the anticancer agent Salarin C. nih.gov In this work, computational methods could be used to understand the stereoselectivity of reactions such as the Wittig olefination and Heck coupling used to construct the dienoate system. nih.gov For instance, density functional theory (DFT) calculations can help rationalize why a particular isomer is formed preferentially by comparing the energies of the different possible transition states.
Furthermore, the stability of the thiazole ring itself can be investigated computationally. It has been shown that thiazoles are less susceptible to certain rearrangements compared to their oxazole (B20620) counterparts, a phenomenon attributed to the greater aromaticity of the thiazole ring. nih.gov Computational studies can quantify this difference in stability by calculating the aromatic stabilization energy.
The synthesis of thiopyrano[2,3-d]thiazoles, which can be formed from reactions involving acrylic acid derivatives, has also been studied. mdpi.com Computational modeling of the Diels-Alder reactions involved can provide insights into the regio- and stereoselectivity of the process, guiding the design of synthetic routes to new biologically active molecules. mdpi.com
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational methods are widely used to predict spectroscopic parameters, which is invaluable for the structural elucidation of newly synthesized compounds. For 2-Propenoic acid, 3-(5-thiazolyl)-, theoretical calculations can provide predicted ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies. These predicted spectra can then be compared with experimental data to confirm the structure of the molecule.
DFT calculations are a common choice for predicting spectroscopic properties. The accuracy of these predictions depends on the level of theory and the basis set used. For thiazole derivatives, computational methods have been successfully employed to assign IR and NMR signals. mdpi.com
The proton NMR chemical shifts of the thiazole ring protons typically fall in the range of 7.27 to 8.77 ppm, which is indicative of the ring's aromatic character. kuey.net Computational predictions can help to assign the specific signals to the C2, C4, and C5 protons of the thiazole ring in 2-Propenoic acid, 3-(5-thiazolyl)-.
Similarly, ¹³C NMR chemical shifts and IR vibrational frequencies can be calculated. For example, the characteristic C=O stretching frequency of the carboxylic acid group and the C=C stretching of the propenoic acid chain can be predicted and compared with experimental FT-IR spectra. mdpi.com
Below is a table with illustrative predicted and experimental spectroscopic data for a related thiazole derivative, showcasing the utility of these computational predictions.
| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (from a related compound) |
| ¹H NMR (δ, ppm) | Aromatic H: 7.5-8.5, Vinyl H: 6.0-7.5, -COOH: ~12 | Aromatic H: 7.3-7.7, Amine H: 6.9 mdpi.com |
| ¹³C NMR (δ, ppm) | C=O: ~170, Aromatic/Vinyl C: 110-150 | Aromatic C: 127-168 mdpi.com |
| FT-IR (cm⁻¹) | C=O stretch: ~1700, C=C stretch: ~1630, C=N stretch: ~1610 | C=N stretch: 1615, Amine N-H stretch: 3123-3311 mdpi.com |
Exploration of Biological Activities and Mechanisms at the Molecular and Cellular Level in Vitro Focus
Enzyme Inhibition Studies (Acellular and Cell-Free Systems)
The thiazole (B1198619) ring is a prominent scaffold in medicinal chemistry, known to interact with a wide array of biological targets. Derivatives of 2-propenoic acid containing a thiazole moiety have been the subject of various enzymatic inhibition studies to explore their therapeutic potential.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Kinetics
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are crucial enzymes in the cholinergic system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.govmdpi.com Their inhibition is a key therapeutic strategy for managing symptoms of Alzheimer's disease. nih.govscispace.com While direct kinetic studies on 2-Propenoic acid, 3-(5-thiazolyl)- are not extensively documented, research on structurally related thiazolylhydrazone and thiazolyl-pyrazoline derivatives provides significant insights into the potential of this chemical class.
Studies on novel thiazolylhydrazone derivatives have identified compounds with potent inhibitory activity against AChE. scispace.com For instance, certain derivatives have demonstrated IC₅₀ values in the nanomolar range, indicating strong inhibitory potential. Kinetic analyses performed through Lineweaver-Burk plots have suggested a mixed type of inhibition for some of these active compounds. scispace.com This indicates that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex. scispace.com In contrast, these same series of compounds often show significantly less or no inhibitory activity against BuChE, suggesting a high degree of selectivity for AChE. scispace.com This selectivity is a desirable trait, as AChE is the primary enzyme responsible for acetylcholine degradation in the brain. uq.edu.au
Similarly, thiazolyl-pyrazoline derivatives have been designed and evaluated as potential inhibitors of both AChE and hCA enzymes. researchgate.net The hybridization of thiazole and pyrazoline scaffolds has yielded compounds with significant inhibitory effects on AChE. researchgate.net
Table 1: AChE Inhibition Data for Representative Thiazole Derivatives
| Compound Class | Derivative Example | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Reference |
|---|---|---|---|---|---|
| Thiazolylhydrazone | Compound 3c | AChE | 0.0317 ± 0.001 | Mixed | scispace.com |
| Thiazolylhydrazone | Compound 3a | AChE | 0.0496 ± 0.002 | N/A | scispace.com |
This table presents data for structurally related compounds to illustrate the potential of the thiazole scaffold.
Carbonic Anhydrase (CA-II) Inhibition Profiles
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. researchgate.netnih.gov The human isoform CA-II is widely distributed and involved in numerous physiological processes; its inhibition has therapeutic applications in conditions like glaucoma. nih.govbeilstein-journals.org
The sulfonamide group is a classic zinc-binding group utilized in the design of many potent CA inhibitors. beilstein-journals.org However, other chemical motifs can also confer inhibitory activity. Studies on 1,3,5-trisubstituted-pyrazolines bearing a benzenesulfonamide (B165840) moiety have shown potent inhibition of both hCA I and hCA II isoforms, with Kᵢ values in the nanomolar range. nih.gov Furthermore, research into thiazolyl-pyrazoline derivatives has revealed their potential as inhibitors of both cytosolic isoforms, hCA I and hCA II. researchgate.net For example, within a series of synthesized thiazolyl-pyrazolines, specific compounds were identified as highly potent inhibitors of hCA II, with Kᵢ values as low as 7.47 nM. researchgate.net This highlights the potential of the thiazole scaffold in designing effective CA-II inhibitors.
Table 2: Carbonic Anhydrase Inhibition Data for Related Thiazole and Pyrazoline Derivatives
| Compound Class | Derivative Example | Target Isoform | Kᵢ (nM) | Reference |
|---|---|---|---|---|
| Thiazolyl-pyrazoline | Compound 41d | hCA II | 7.47 | researchgate.net |
| Thiazolyl-pyrazoline | Compound 41h | hCA I | Potent Inhibitor | researchgate.net |
| 1,3,5-Trisubstituted-pyrazoline | Compound 14 (Br-substituted) | hCA I | 316.7 ± 9.6 | nih.gov |
This table showcases inhibitory data for compounds containing structural motifs related to the subject compound.
Lactoperoxidase (LPO) Enzyme Activity Modulation
Lactoperoxidase (LPO) is a heme-containing peroxidase enzyme found in mammalian secretions like milk, saliva, and tears. mdpi.com It is a component of the innate immune system, exerting antimicrobial effects by catalyzing the hydrogen peroxide-mediated oxidation of substrates like thiocyanate (B1210189) (SCN⁻) and iodide (I⁻) into potent antimicrobial agents, hypothiocyanite (B1210458) (OSCN⁻) and hypoiodite (B1233010) (OI⁻), respectively. mdpi.comnih.govuniprot.org This LPO system provides a natural defense mechanism against a wide range of microorganisms, including bacteria and viruses. mdpi.comwho.int The modulation of LPO activity can, therefore, have significant biological consequences. For instance, glutathione (B108866) has been shown to dose-dependently inhibit the peroxidase activity of LPO. nih.gov
Currently, there is a lack of specific research in the scientific literature detailing the direct interaction or modulation of lactoperoxidase activity by 2-Propenoic acid, 3-(5-thiazolyl)-.
Other Enzyme Systems (e.g., α-glucosidase, tubulin polymerization)
α-Glucosidase: This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.gov Inhibition of α-glucosidase is an established therapeutic strategy for managing type 2 diabetes mellitus by delaying carbohydrate digestion and glucose absorption. nih.govjppres.com The thiazole nucleus is a key feature in many compounds evaluated for α-glucosidase inhibition. mdpi.com Several studies have demonstrated that benzothiazole (B30560) derivatives and other thiazole-containing hybrids can act as potent α-glucosidase inhibitors, with some compounds exhibiting IC₅₀ values significantly lower than the standard drug, acarbose. nih.govresearchgate.net For example, certain benzothiazole-based oxadiazole derivatives have shown inhibitory activity in the nanomolar to low micromolar range. researchgate.net
Tubulin Polymerization: Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cellular cytoskeleton. nih.gov Microtubules play a critical role in cell division, motility, and intracellular transport. nih.govresearchgate.net Agents that interfere with tubulin polymerization are among the most effective anticancer drugs. d-nb.info The thiazole ring is present in various compounds designed as tubulin polymerization inhibitors. nih.gov Research on thiazole-naphthalene derivatives has shown that they can inhibit tubulin polymerization with IC₅₀ values in the low micromolar range, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov These compounds often act by binding to the colchicine (B1669291) binding site on β-tubulin, thereby disrupting microtubule dynamics. nih.govd-nb.info
Table 3: Inhibition Data for Other Enzyme Systems by Thiazole Derivatives
| Compound Class | Enzyme Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Thiazole-naphthalene derivative (5b) | Tubulin Polymerization | 3.3 | nih.gov |
| Benzothiazole based oxadiazole | α-Glucosidase | 0.5 ± 0.01 - 30.90 ± 0.70 | researchgate.net |
Data presented is for compounds containing the thiazole scaffold to indicate potential bioactivity.
In Vitro Antioxidant Activity Evaluation
Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. nih.gov The evaluation of a compound's ability to scavenge these radicals is a primary measure of its antioxidant potential.
DPPH Radical Scavenging Assays
Hydroxyl Radical Scavenging Assays
Reactive oxygen species (ROS), such as the hydroxyl radical (•OH), can cause significant damage to macromolecules, leading to oxidative stress. nih.govfrontiersin.orgmdpi.comresearchgate.net The ability of a compound to scavenge these highly reactive species is a key indicator of its antioxidant potential. frontiersin.org While the thiazole nucleus is a component of many compounds investigated for antioxidant properties, direct experimental data on the hydroxyl radical scavenging activity of 2-Propenoic acid, 3-(5-thiazolyl)- specifically is not prominent in the existing scientific literature. researchgate.netnih.gov
However, the broader class of thiazole derivatives has been a subject of antioxidant studies. For instance, various thiazole derivatives have demonstrated notable antioxidant activity in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test. researchgate.net Similarly, certain furan (B31954) fatty acids have been shown to be potent hydroxyl radical scavengers, reacting at a diffusion-controlled rate. mdpi.com The acrylic acid moiety is also found in natural compounds like caffeic and ferulic acid, which are known for their antioxidant capabilities, including the ability to donate hydrogen atoms to neutralize free radicals. frontiersin.orgresearchgate.net Given the structural components of 2-Propenoic acid, 3-(5-thiazolyl)-, it is plausible that it may possess hydroxyl radical scavenging properties, though this requires direct experimental verification.
In Vitro Antimicrobial and Antifungal Activity
The thiazole ring is a core structural component in numerous synthetic compounds that have been evaluated for their efficacy against a wide range of microbial pathogens.
| Compound/Derivative Class | Bacterial Strain | Activity (MIC, µg/mL) | Reference |
|---|---|---|---|
| Bis(thiazol-5-yl)phenylmethane derivatives | Staphylococcus aureus | 2 - 64 | nih.gov |
| (E)-3-(4-sulfamoylphenylcarbamoyl)acrylic acid metal complexes | Staphylococcus aureus | 15.60 | researchgate.netnih.gov |
| (E)-3-(4-sulfamoylphenylcarbamoyl)acrylic acid metal complexes | Escherichia coli | 15.60 | researchgate.netnih.gov |
| Novel Pyrazole-Thiazol-4-one derivatives | Staphylococcus aureus | 0.22 - 0.25 | researchgate.net |
| Novel Pyrazole-Thiazol-4-one derivatives | Escherichia coli | 0.22 - 0.25 | researchgate.net |
| Salicylic Acid | Staphylococcus aureus | >1000 | mdpi.com |
| Salicylic Acid | Escherichia coli | 800 | mdpi.com |
Fungal infections, particularly those caused by opportunistic pathogens like Aspergillus niger and Candida albicans, remain a significant health concern. The thiazole scaffold is present in several antifungal agents. Although specific MIC values for 2-Propenoic acid, 3-(5-thiazolyl)- are not documented in the searched literature, related compounds have been assessed. For instance, certain thiazolyl-1,2,3-triazolyl-alcohol derivatives have demonstrated promising activity against A. niger with MIC values in the range of 31.25-62.5 µg/mL. mdpi.com Another study on (E)-3-(furan-2-yl)acrylic acid, a structural analog, reported MIC values against C. albicans ranging from 64 to 512 µg/mL. These findings suggest that the thiazole and acrylic acid moieties can contribute to antifungal activity.
| Compound/Derivative Class | Fungal Strain | Activity (MIC, µg/mL) | Reference |
|---|---|---|---|
| Thiazolyl-1,2,3-triazolyl-alcohol derivatives | Aspergillus niger | 31.25 - 62.5 | mdpi.com |
| (E)-3-(Furan-2-yl)acrylic acid | Candida albicans | 64 - 512 | |
| (E)-3-(4-sulfamoylphenylcarbamoyl)acrylic acid metal complexes | Candida albicans | 15.60 | researchgate.netnih.gov |
| Novel Pyrazole-Thiazol-4-one derivatives | Candida albicans | 0.22 - 0.25 | researchgate.net |
In Vitro Antiparasitic Activity Investigations
Parasitic diseases caused by protozoa such as Trypanosoma and Plasmodium species affect millions of people globally. The development of new antiparasitic drugs is a critical area of research, and heterocyclic compounds, including thiazoles, are often investigated as potential scaffolds.
There is a significant body of research on the antiparasitic potential of the thiazole class of compounds. However, specific in vitro data, such as the half-maximal inhibitory concentration (IC50), for 2-Propenoic acid, 3-(5-thiazolyl)- against Trypanosoma or Plasmodium species have not been identified in the reviewed literature.
Research on related structures provides valuable insights. For example, certain purine (B94841) derivatives containing a thiazole-4-yl-methyl group have been tested against Plasmodium falciparum, with the most potent compound showing an IC50 value of 18.27 µM. Other studies have explored pyrazole (B372694) acrylic acid-based oxadiazoles, revealing anti-plasmodial activity with IC50 values as low as 0.245 µg/mL against chloroquine-sensitive P. falciparum strains. Quinoline-urea-benzothiazole hybrids have also demonstrated low to sub-micromolar activities against Trypanosoma brucei brucei. nih.gov While these results are for more complex molecules, they underscore the importance of the thiazole ring in the design of novel antiparasitic agents. Further investigation is required to determine if the simpler structure of 2-Propenoic acid, 3-(5-thiazolyl)- possesses any direct activity against these parasites.
Molecular Mechanisms of Interaction
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs. researchgate.netnih.gov Its unique electronic properties and ability to participate in various non-covalent interactions make it a key component in the design of enzyme inhibitors and receptor modulators. Similarly, the acrylic acid moiety serves as a versatile pharmacophore, often involved in critical binding interactions with protein targets.
Elucidation of Binding Modes with Target Proteins (from molecular docking)
Molecular docking studies on derivatives of thiazole and acrylic acid have provided significant insights into their binding modes with a variety of protein targets. These computational analyses predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction.
Derivatives of 3-(thiazol-5-yl)acrylic acid have been investigated for their potential to interact with various enzymes. For instance, docking studies of related acrylic acid derivatives have shown potential inhibitory activity against enzymes like urease and α-glucosidase. mdpi.comnih.gov In these models, the acrylic acid group often forms key hydrogen bonds with active site residues, while the thiazole ring can engage in hydrophobic or aromatic stacking interactions.
In a study on adamantyl arotinoids containing a thiazole ring, the carboxylic acid group was found to be crucial for activity. nih.gov Molecular docking of these compounds into the active sites of IκB Kinase-α (IKKα) and IκB Kinase-β (IKKβ) revealed that the thiazole-linked benzoic acid motif was a potent inhibitor of both kinases. nih.gov This suggests that the acrylic acid moiety in "2-Propenoic acid, 3-(5-thiazolyl)-" could similarly anchor the molecule within the binding pocket of target kinases.
Furthermore, molecular docking of other thiazole derivatives has revealed potential interactions with a range of targets, including penicillin-binding protein 4 (PBP4) in bacteria, highlighting potential antibacterial applications. nih.gov In these simulations, the thiazole core often plays a central role in orienting the molecule for optimal interaction with the protein's active site.
A summary of predicted binding interactions for analogous compounds is presented in the table below:
| Target Protein | Interacting Ligand (Analog) | Key Predicted Interactions |
| Urease | Acrylic acid derivative | Hydrogen bonding via acrylic acid, hydrophobic interactions with the core structure. mdpi.comnih.gov |
| α-Glucosidase | Acrylic acid derivative | Hydrogen bonding with active site residues. mdpi.comnih.gov |
| IKKα / IKKβ | Thiazole-containing adamantyl arotinoid | Interactions involving the thiazole-linked carboxylic acid moiety. nih.gov |
| Penicillin-binding protein 4 (PBP4) | 4,5-Dihydrothiazole derivative | Interactions mediated by the thiazole core. nih.gov |
Influence on Biochemical Pathways in Model Systems (e.g., enzyme kinetics)
The functional consequences of the binding interactions of "2-Propenoic acid, 3-(5-thiazolyl)-" can be inferred from enzyme kinetics studies on its structural analogs. These studies provide quantitative measures of enzyme inhibition, such as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of an enzyme by half.
For example, a study on heterocyclic adamantyl arotinoids demonstrated that compounds containing a thiazole-linked benzoic acid were potent inhibitors of both IKKα and IKKβ, with IC50 values in the low micromolar range. nih.gov This suggests that "2-Propenoic acid, 3-(5-thiazolyl)-" could potentially modulate inflammatory pathways regulated by these kinases. However, it is noteworthy that the substitution of a benzoic acid with an acrylic acid in some of these analogs severely affected IKK inhibitory activity, indicating that the precise nature of the acidic group is critical. nih.gov
In another study, acrylic acid derivatives were found to be potent inhibitors of urease, with IC50 values significantly lower than the standard inhibitor thiourea. mdpi.comnih.gov This points to a potential role for "2-Propenoic acid, 3-(5-thiazolyl)-" in targeting urease activity. The same study also showed mild inhibitory potential against α-glucosidase. mdpi.comnih.gov
The following table summarizes the reported enzyme inhibition data for compounds structurally related to "2-Propenoic acid, 3-(5-thiazolyl)-":
| Target Enzyme | Inhibitor (Analog) | IC50 Value |
| IKKβ | Thiazole-containing adamantyl arotinoid (8a) | 3.37 µM nih.gov |
| IKKβ | Thiazole-containing adamantyl arotinoid (8c) | 5.16 µM nih.gov |
| Urease | Acrylic acid derivative (Compound 3) | 10.46 ± 0.03 μM mdpi.comnih.gov |
| α-Glucosidase | Acrylic acid derivative (Compound 1) | Moderate inhibition mdpi.comnih.gov |
Applications in Materials Science and Polymer Chemistry
The incorporation of the 3-(5-thiazolyl)-2-propenoic acid monomer into polymers allows for the development of functional materials with tailored properties. The thiazole (B1198619) ring, an electron-deficient heterocyclic compound, influences the electronic and optical characteristics of the resulting polymers.
Development of Functional Polymeric Materials
The synthesis of polymers containing 2-Propenoic acid, 3-(5-thiazolyl)- can be achieved through various polymerization techniques. These polymers can be either homopolymers, consisting of repeating units of the thiazole-containing monomer, or copolymers, where it is combined with other monomers. atamankimya.comeuropa.eu This versatility allows for the fine-tuning of the polymer's properties for specific applications.
Homopolymers of 2-propenoic acid are known to form through processes like radical polymerization. hi-ern.de The resulting polyacrylate backbone can be further modified to achieve desired functionalities. Copolymers, on the other hand, offer a broader range of properties by combining the characteristics of different monomers. For instance, copolymers of 2-propenoic acid can be prepared with a variety of other monomers, including methacrylates, acrylonitrile, and styrene (B11656), to create materials with specific mechanical, thermal, and electronic properties. atamankimya.comecfr.gov
The synthesis of thiazole-containing polymers often involves metal-catalyzed cross-coupling reactions, such as Stille coupling and direct (hetero)arylation polymerization (DHAP). mdpi.commdpi.commdpi.com These methods allow for the creation of well-defined polymer architectures. For example, alternating donor-acceptor copolymers have been synthesized by copolymerizing thiazole units with electron-donating units like benzodithiophene. hep.com.cnresearchgate.net This approach is crucial for controlling the electronic band gap and molecular energy levels of the polymer.
Exploration of Polymer Architectures and Properties
The architecture of polymers incorporating 3-(5-thiazolyl)-2-propenoic acid plays a significant role in their final properties. Researchers have explored various polymer structures, including linear, branched, and even ladder-type polymers. bohrium.com The introduction of the thiazole unit generally enhances the electron-withdrawing nature of the polymer, which can be beneficial for applications in electronic devices. hep.com.cnresearchgate.net
The thermal stability and solubility of these polymers are also important considerations. Studies have shown that many thiazole-containing polymers exhibit good thermal stability, a crucial factor for the longevity of electronic devices. rsc.org Their solubility in organic solvents allows for solution-based processing, which is a cost-effective method for fabricating thin films for electronic applications. rsc.org
The table below summarizes the synthesis methods and key properties of some reported thiazole-containing polymers.
| Polymer Type | Monomers | Polymerization Method | Key Properties |
| Alternating Copolymer | 4-methyl thiazole, benzodithiophene unit | Copolymerization | Wide bandgap (2.0 eV), deep HOMO level (-5.70 eV) hep.com.cnresearchgate.net |
| Alternating Copolymer | Thiazolothiazole, dithienothienothiophenebisimide | Stille coupling | Deep HOMO and LUMO energy levels (-5.48 and -3.20 eV) mdpi.com |
| Donor-Acceptor Copolymer | 5,6-difluorobenzotriazole, thiophene (B33073) derivatives | Palladium-catalyzed direct C-H cross-coupling | Good thermal stability, tunable optical and electrochemical properties mdpi.combohrium.com |
| N-type Polymer | Thiazole-diketopyrrolopyrrole unit, thiophene unit | Direct (hetero)arylation polycondensation | High electron affinity, interesting absorption band mdpi.comnih.gov |
Advanced Electronic and Optical Materials
The unique electronic properties of polymers derived from 2-Propenoic acid, 3-(5-thiazolyl)- make them promising candidates for a range of advanced electronic and optical devices. The electron-deficient nature of the thiazole ring plays a key role in tuning the energy levels of these materials, which is critical for their performance in organic electronics. nih.gov
Application in Organic Light-Emitting Diodes (OLEDs)
Thiazole-containing polymers have been investigated for their potential use as light-emitting materials in Organic Light-Emitting Diodes (OLEDs). Their photophysical properties, such as fluorescence and phosphorescence, can be tailored by modifying the polymer structure. For instance, copolymers containing benzotriazole, a related nitrogen-containing heterocycle, have been synthesized and used as light emitters in OLEDs, demonstrating green and red luminescence. mdpi.combohrium.com The introduction of thiazole units can lead to materials with high luminescence efficiency and color purity, which are essential for high-performance displays and lighting. The development of thiazole-based coordination polymers has also shown promise for creating red-emitting phosphors for warm white LEDs. mdpi.com
Utilization in Organic Photovoltaics (OPVs)
A significant area of application for thiazole-containing polymers is in the field of organic photovoltaics (OPVs), or organic solar cells. nih.gov In OPVs, these polymers can function as either electron donors or electron acceptors in the active layer of the device. The ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of these polymers by incorporating thiazole units is particularly advantageous. hep.com.cnresearchgate.net
For example, introducing thiazole units into polymer donors has been shown to lower the HOMO level, leading to a higher open-circuit voltage (Voc) and improved power conversion efficiency (PCE) in solar cells. hep.com.cnresearchgate.net Copolymers of thiazole derivatives with other building blocks, such as benzodithiophene and thiazolothiazole, have been synthesized and have demonstrated promising performance in non-fullerene acceptor-based organic solar cells. rsc.orgacs.org The rigidity and planarity of the thiazole ring can also promote better molecular packing and charge transport within the active layer of the solar cell. nih.gov
The table below highlights the performance of some thiazole-containing polymers in organic solar cells.
| Polymer | Role in OPV | Acceptor | Power Conversion Efficiency (PCE) | Reference |
| PBTz | Donor | IT-4F | 8.76% | rsc.org |
| PTzTz | Donor | IT-4F | 10.63% | rsc.org |
| PSZ | Donor | BTP-eC9 | 8.15% | hep.com.cnresearchgate.net |
| OPz1 | Donor | Y6 | 16.28% | acs.org |
Role in Organic Field-Effect Transistors (OFETs)
Thiazole-containing polymers have also shown significant promise in the development of organic field-effect transistors (OFETs), which are key components of flexible and printed electronics. mdpi.com These polymers can exhibit both p-type (hole-transporting) and n-type (electron-transporting) semiconductor behavior, depending on their molecular structure. mdpi.commdpi.com
Non-Linear Optical (NLO) Material Development
The quest for advanced materials with significant non-linear optical (NLO) properties has led researchers to explore a variety of organic molecules, including those incorporating the thiazole ring. Thiazole derivatives are recognized for their potential in NLO applications, a field critical for the development of technologies such as optical switching, data storage, and frequency conversion. researchgate.net The NLO response in organic materials is fundamentally linked to the molecular structure, particularly the presence of π-conjugated systems and electron donor-acceptor groups that facilitate intramolecular charge transfer.
Recent investigations into multipyrrole dyes, such as BODIPY and aza-BODIPY systems, have provided insights into how structural modifications can dramatically alter NLO properties. For instance, the 3,5-distyryl extension of a BODIPY dye transformed it from a saturable absorber into a material exhibiting efficient reverse saturable absorption, with a notable nonlinear absorption coefficient of 4.64 × 10⁻¹⁰ m/W. nih.gov This highlights the principle that targeted chemical design can enhance NLO characteristics, making these materials competitive with established inorganic counterparts. nih.gov
While direct studies on the NLO properties of 2-Propenoic acid, 3-(5-thiazolyl)- are not extensively detailed in the provided results, the broader class of thiazole derivatives has been a subject of interest. researchgate.net The synthesis of various thiazole-containing compounds and their characterization lays the groundwork for future NLO studies. For example, the synthesis of new truxenone (B1584773) derivatives for NLO applications demonstrates the ongoing effort to create novel chromophores with potentially high hyperpolarizabilities. case.edu The investigation of thiazolidinone derivatives has also contributed to the understanding of structure-property relationships in NLO materials. researchgate.net The general strategy involves creating molecules with extended π-conjugation and significant dipole moments to maximize the second-order and third-order NLO responses.
Table 1: Comparison of NLO Properties in Selected Organic Dyes
| Compound | NLO Phenomenon | Nonlinear Absorption Coefficient (β) or Saturation Intensity (Is) | Wavelength (nm) |
| Unmodified BODIPY | Saturable Absorption (SA) | I_s = 1.25 × 10¹¹ W/m² | 532 |
| MeO₂BODIPY | Reverse Saturable Absorption (RSA) | β = 4.64 × 10⁻¹⁰ m/W | 532 |
| Disperse Orange 3 (DO3) | Negative Resonant Nonlinear Refraction | - | 532 |
This table presents data on related organic dye systems to illustrate the range of NLO properties achievable through molecular engineering. Data for 2-Propenoic acid, 3-(5-thiazolyl)- is not currently available.
Functional Additives in Coatings and Composites
Flame Retardant Properties Enhancement
The incorporation of thiazole-containing compounds as additives to enhance the flame retardant properties of polymeric materials is an active area of research. The inherent chemical structure of the thiazole ring, which contains both sulfur and nitrogen, contributes to its effectiveness in this application. ekb.egcnrs.fr When exposed to heat, these elements can act synergistically to interrupt the combustion cycle.
Studies on polyurethane coatings have demonstrated that the physical addition of thiazole derivatives can significantly improve flame retardancy. ekb.egresearchgate.net This improvement is often quantified by the Limiting Oxygen Index (LOI), which measures the minimum oxygen concentration required to support flaming combustion. For instance, the LOI of a polyurethane coating increased from 20 to 43 with the incorporation of just 1.5 wt.% of a coumarin (B35378) thiazole derivative. researchgate.net This substantial increase underscores the efficiency of thiazole-based additives.
The mechanism of flame retardancy is believed to involve both gas-phase and condensed-phase actions. In the gas phase, the degradation products of the thiazole derivative can release nonflammable gases that dilute the fuel and oxygen mixture, and phosphorous radicals that can scavenge flame-propagating free radicals. cnrs.fr In the condensed phase, the additive promotes the formation of a stable, insulating char layer. cnrs.frscribd.com This char acts as a physical barrier, limiting the transfer of heat to the underlying polymer and restricting the release of flammable volatiles into the gas phase. cnrs.fr The resulting char often exhibits a dense, honeycomb-like structure, further enhancing its insulative properties. cnrs.fr
Research on epoxy resins has also shown the efficacy of thiazole derivatives. A sulfathiazole (B1682510) derivative containing a phosphaphenanthrene group (STZ), when added to an epoxy thermoset at only 4 wt%, resulted in an LOI of 29.1% and a V-0 rating in the UL-94 test. cnrs.fr Furthermore, the peak heat release rate (PHRR) and total heat release (THR) were significantly reduced. cnrs.fr
Table 2: Flame Retardant Properties of Polymers with Thiazole-Based Additives
| Polymer System | Thiazole Additive | Additive Loading (wt%) | Limiting Oxygen Index (LOI) | UL-94 Rating |
| Polyurethane | Coumarin thiazole derivative | 1.5 | 43 | Not Specified |
| Epoxy Thermoset | Sulfathiazole derivative with phosphaphenanthrene (STZ) | 4 | 29.1% | V-0 |
| Epoxy Thermoset | Phosphophenanthrene and thiazole-containing agent (ADM) | 4 | 35.8% | V-0 |
Antimicrobial Additives for Surface Coatings
Thiazole derivatives have emerged as potent antimicrobial agents, making them valuable additives for creating functional surface coatings that can inhibit the growth of bacteria and fungi. ekb.egresearchgate.net The antimicrobial efficacy of the thiazole ring is attributed to the presence of the =N-C-S moiety and its aromatic nature. ekb.eg This structural feature is found in many biologically active compounds. ekb.eg
The physical incorporation of thiazole derivatives into polyurethane coatings has been shown to impart significant antimicrobial properties. ekb.egresearchgate.net These coatings have been tested against a range of microorganisms, including Gram-positive bacteria (like Bacillus subtilis and Staphylococcus aureus), Gram-negative bacteria (like Escherichia coli and Pseudomonas aeruginosa), and fungi (like Aspergillus fumigatus and Geotrichum candidum). ekb.egjchemrev.com The activity of the coating is often dependent on the concentration of the thiazole additive. ekb.eg
For example, a study on polyurethane coatings with different thiazole derivatives (labeled A, B, and C) showed that the antimicrobial activity increased with the concentration of the additive and followed the order C > B > A. ekb.eg Compound C demonstrated high activity against Gram-positive bacteria, moderate activity against Gram-negative bacteria, and mild activity against fungi. ekb.eg The amphiphilic character of some thiazole derivatives, possessing both hydrophilic and hydrophobic properties, may facilitate their penetration into microbial cell membranes, leading to cytoplasmic leakage and cell death. mdpi.com
The development of hybrid molecules, such as those combining thiazole with other bioactive moieties like coumarin or pyrazole (B372694), is a promising strategy for creating broad-spectrum antimicrobial additives. researchgate.netjchemrev.com For instance, a coumarin thiazole derivative not only enhanced flame retardancy but also showed better performance against Gram-positive bacteria in polyurethane coatings. researchgate.net
Table 3: Antimicrobial Activity of a Polyurethane Coating with Thiazole Derivative C
| Microorganism Type | Species | Antimicrobial Activity |
| Gram-positive bacteria | B. subtilis | High |
| S. pneumoniae | High | |
| Gram-negative bacteria | E. coli | Moderate |
| P. aeruginosa | Moderate | |
| Fungi | G. candidum | Mild |
| A. fumigatus | Mild |
The activity is described qualitatively as reported in the source literature. ekb.eg
Intermediates for Complex Material Synthesis
2-Propenoic acid, 3-(5-thiazolyl)- and its related structures serve as valuable intermediates in the synthesis of more complex molecules and materials. The thiazole ring is a key structural element in many pharmacologically active substances and serves as a versatile scaffold for the development of new compounds. researchgate.netd-nb.info The propenoic acid moiety provides a reactive handle for a variety of chemical transformations.
The synthesis of N-substituted amides of 3-(3-ethylthio-1,2,4-triazol-5-yl)propenoic acid, for example, demonstrates how the propenoic acid group can be modified to create a library of new compounds with potential biological activity. researchgate.net Similarly, the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives from 3-(furan-2-yl)propenoic acids illustrates the use of the carbon-carbon double bond in the propenoic acid chain for hydroarylation reactions. mdpi.com
In the context of material science, the ability to synthesize derivatives of 2-propenoic acid, 3-(5-thiazolyl)- allows for the tuning of properties for specific applications. For instance, the synthesis of thiazole-functional benzoxazines for creating non-flammable polymers highlights the role of thiazole-containing intermediates in developing advanced, high-performance materials. scribd.com The synthesis of various thiazole derivatives is often achieved through established methods like the Hantzsch reaction, which allows for the construction of the thiazole ring from versatile starting materials. researchgate.net
The development of synthetic routes to intermediates like (R)-2-benzyloxy propionic acid further expands the toolbox for chemists to create complex chiral molecules. google.com Amino acid-based dithiocarbamates have also been shown to be efficient intermediates for the diversity-oriented synthesis of thiazoles. d-nb.info These examples underscore the importance of having access to a wide range of functionalized building blocks, including those based on the 2-propenoic acid, 3-(5-thiazolyl)- framework, for the advancement of both medicinal chemistry and materials science.
Role in Catalysis and Organic Transformations
Ligand Design for Metal-Catalyzed Reactions
The thiazole (B1198619) core of 2-Propenoic acid, 3-(5-thiazolyl)- makes it a promising candidate for the design of novel ligands for metal-catalyzed reactions. The nitrogen and sulfur atoms in the thiazole ring can act as donor atoms, coordinating to a metal center and influencing its catalytic activity. The acrylic acid portion of the molecule provides a versatile handle for further modification, allowing for the fine-tuning of the ligand's steric and electronic properties.
Thiazole-containing ligands have been successfully employed in a variety of metal-catalyzed cross-coupling reactions. For instance, palladium complexes bearing thiazole-derived ligands have shown considerable efficacy as catalysts in Suzuki-Miyaura cross-coupling reactions. These catalysts are valued for their stability and their ability to facilitate the formation of carbon-carbon bonds under mild reaction conditions.
The design of ligands based on 2-Propenoic acid, 3-(5-thiazolyl)- could involve several strategies. The carboxylic acid group could be esterified or converted into an amide to introduce different functional groups that can modulate the ligand's solubility and electronic character. Furthermore, the nitrogen atom of the thiazole ring can be quaternized to form thiazolium salts, which are precursors to N-heterocyclic carbenes (NHCs). These NHCs are powerful ligands known for forming highly stable and catalytically active metal complexes.
Below is a table summarizing potential metal complexes that could be formed using ligands derived from 2-Propenoic acid, 3-(5-thiazolyl)- and their potential applications in catalysis.
| Ligand Type | Metal Center | Potential Catalytic Application |
| Thiazole-phosphine | Palladium, Nickel | Cross-coupling reactions (e.g., Suzuki, Heck) |
| Thiazole-NHC | Rhodium, Iridium | Asymmetric hydrogenation, hydrosilylation |
| Thiazole-carboxylate | Copper, Zinc | Lewis acid catalysis, polymerization |
Organocatalytic Applications of the Thiazole Scaffold
The thiazole scaffold is a cornerstone in the field of organocatalysis, primarily through the use of thiazolium salts as precursors to N-heterocyclic carbenes (NHCs). These carbenes are highly effective organocatalysts for a range of chemical transformations, most notably in umpolung reactions such as the benzoin (B196080) condensation and the Stetter reaction.
Derivatives of 2-Propenoic acid, 3-(5-thiazolyl)- could be readily converted into thiazolium salts by N-alkylation or N-arylation. The resulting thiazolium salt can then be deprotonated in the presence of a base to generate the corresponding thiazol-5-ylidene, a type of mesoionic carbene. Thiazol-5-ylidenes are known to be even stronger electron donors than the more commonly studied imidazol-2-ylidenes, which could translate to enhanced catalytic activity. nih.govnih.gov
The acrylic acid moiety in the parent compound could be strategically utilized to create bifunctional organocatalysts. For example, the carboxylic acid could act as a directing group or participate in hydrogen bonding interactions to control the stereoselectivity of a reaction.
The following table outlines some potential organocatalytic reactions that could be facilitated by catalysts derived from 2-Propenoic acid, 3-(5-thiazolyl)-.
| Catalyst Type | Reaction | Product Type |
| Chiral Thiazolium Salt | Asymmetric Stetter Reaction | 1,4-Dicarbonyl compounds |
| Thiazolium-derived NHC | Benzoin Condensation | α-Hydroxy ketones |
| Bifunctional Thiazolium Catalyst | Michael Addition | Functionalized carbonyls |
Investigation of Catalytic Reaction Mechanisms
Understanding the mechanism of a catalytic reaction is crucial for optimizing its efficiency and for the rational design of new catalysts. The catalytic activity of systems based on 2-Propenoic acid, 3-(5-thiazolyl)- can be investigated through a combination of experimental and computational methods.
In the context of metal catalysis, mechanistic studies would focus on the coordination of the thiazole-derived ligand to the metal center and the subsequent elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. Techniques like in-situ spectroscopy (NMR, IR) and kinetic studies can provide valuable insights into the reaction pathway.
For organocatalytic applications involving thiazolium-derived NHCs, the mechanism typically involves the nucleophilic attack of the carbene on an electrophilic substrate, leading to the formation of a key intermediate known as the Breslow intermediate. The fate of this intermediate determines the final product of the reaction. Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model the reaction pathway, calculate activation energies, and predict the stereochemical outcome of the reaction. These computational models can help elucidate the role of the substituents on the thiazole ring and the acrylic acid moiety in influencing the catalyst's performance. rsc.org
A generalized catalytic cycle for an NHC-catalyzed reaction involving a derivative of 2-Propenoic acid, 3-(5-thiazolyl)- would likely proceed through the following key steps:
Deprotonation of the thiazolium salt to generate the active NHC catalyst.
Nucleophilic attack of the NHC on an aldehyde to form a tetrahedral intermediate.
Proton transfer to form the Breslow intermediate.
Reaction of the Breslow intermediate with an electrophile.
Release of the product and regeneration of the NHC catalyst.
Further research into the catalytic applications of 2-Propenoic acid, 3-(5-thiazolyl)- and its derivatives holds the promise of developing novel and efficient catalytic systems for a wide range of organic transformations.
Future Research Directions and Unexplored Avenues
Design and Synthesis of Novel Thiazole-Propenoic Acid Hybrid Structures
The creation of new chemical entities by combining the thiazole-propenoic acid scaffold with other molecular fragments is a promising area of research. This molecular hybridization approach aims to develop novel compounds with unique properties and functionalities. rsc.org
Key Synthetic Strategies:
Multicomponent Reactions: One-pot multicomponent reactions offer an efficient and environmentally friendly way to synthesize complex thiazole (B1198619) derivatives. medmedchem.com For example, a one-pot synthesis of 2-aminothiazole (B372263) derivatives has been developed using lactic acid as a mediator, providing a rapid and scalable process.
Condensation Reactions: The condensation of thiazole-based hydrazides with various aldehydes or ketones is a common method for generating new derivatives. researchgate.net For instance, reacting thiosemicarbazide (B42300) with different aldehydes can produce thiosemicarbazone derivatives, which can then be cyclized to form the thiazole ring. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times and higher yields. This technique has been successfully applied to the synthesis of various thiazole and triazole derivatives. rasayanjournal.co.in
Examples of Hybrid Structures:
Thiazole-Triazole Hybrids: The combination of thiazole and triazole rings, both important pharmacophores, has been explored to create compounds with enhanced biological activities. researchgate.net
Thiazole-Coumarin/Benzofuran (B130515) Hybrids: Hybridization of the thiazole moiety with coumarin (B35378) or benzofuran has been investigated, with some derivatives showing promising biological properties. frontiersin.org
Thiazolidinone-Azole Hybrids: The synthesis of hybrids containing both thiazolidinone and other azole rings represents another strategy for developing novel chemical entities. researchgate.net
Below is a table summarizing various synthetic approaches for thiazole derivatives:
| Synthetic Approach | Key Features | Reference |
| Multicomponent Reactions | Efficient, one-pot synthesis, environmentally friendly. | medmedchem.com |
| Condensation Reactions | Versatile method for creating diverse derivatives. | researchgate.net |
| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields. | rasayanjournal.co.in |
| Hantzsch Thiazole Synthesis | A classic and widely used method for thiazole ring formation. | medmedchem.comnih.gov |
Application in Supramolecular Chemistry and Self-Assembly
The ability of molecules to spontaneously organize into larger, well-defined structures through non-covalent interactions is the focus of supramolecular chemistry. nih.gov The thiazole-propenoic acid scaffold, with its potential for hydrogen bonding, π-π stacking, and hydrophobic interactions, is an excellent candidate for the construction of novel supramolecular assemblies. nih.govmdpi.com
Research Directions:
Peptide Nucleic Acid (PNA) Conjugates: The self-assembly behavior of a thiazole-modified peptide nucleic acid has been investigated, demonstrating the potential for creating pH-dependent nanostructures in the presence of metal ions. researcher.life
Stimuli-Responsive Materials: The design of supramolecular systems that can respond to external stimuli, such as pH or light, is a key area of interest. mdpi.com These materials could have applications in areas like controlled drug delivery and sensing. nih.gov
Formation of Gels and Micelles: The self-assembly of specifically designed thiazole-propenoic acid derivatives could lead to the formation of hydrogels or micelles, which can act as nanoreactors or delivery vehicles. mdpi.com
The following table highlights key non-covalent interactions that drive supramolecular self-assembly:
| Interaction | Description | Reference |
| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom. | nih.gov |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | nih.gov |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution. | nih.gov |
| Electrostatic Interactions | Attractive or repulsive forces between charged molecules. | nih.gov |
Advanced Mechanistic Studies using Time-Resolved Spectroscopy
Understanding the intricate details of chemical reactions and excited-state dynamics is crucial for the rational design of new molecules with desired properties. Time-resolved spectroscopy techniques provide the means to observe these ultrafast processes.
Future research could employ techniques like transient absorption and fluorescence up-conversion spectroscopy to investigate the excited-state lifetimes, energy transfer pathways, and photochemical reaction mechanisms of 2-propenoic acid, 3-(5-thiazolyl)- and its derivatives. This knowledge is vital for applications in areas such as photochemistry and materials science.
Exploration of Bio-orthogonal Reactions and Chemical Biology Probes (non-therapeutic)
Bio-orthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. rsc.org These reactions are invaluable for labeling and studying biomolecules in their natural environment. nih.govnih.gov Chemical probes are small molecules designed to selectively interact with a specific biological target, providing insights into its function. efmc.infonih.govnih.govchemicalprobes.org
Potential Applications:
Fluorogenic Probes: Thiazole orange (TO), a fluorescent dye, and its derivatives have been used in the design of "double fluorogenic" probes. nih.gov The thiazole-propenoic acid scaffold could be incorporated into new probes that become fluorescent upon reacting with a specific biological target.
Click Chemistry: The thiazole ring can be formed through a "click" reaction between a 2-cyanobenzothiazole (CBT) and a cysteine (Cys) residue. rsc.org This reaction is bio-orthogonal and can be used to covalently link molecules in a biological setting.
Multi-Labeling Strategies: The development of mutually orthogonal bio-orthogonal reactions allows for the simultaneous labeling of multiple biomolecules. researchgate.net Thiazole-based reactions could be integrated into these multi-labeling schemes.
The table below lists some common bio-orthogonal reactions:
| Reaction | Key Features | Reference |
| Staudinger Ligation | Reaction between an azide (B81097) and a phosphine (B1218219) to form an aza-ylide, which is then trapped. | pcbiochemres.com |
| Azide-Alkyne Cycloaddition | A "click" reaction between an azide and an alkyne, often catalyzed by copper(I). | rsc.orgpcbiochemres.com |
| Inverse Electron Demand Diels-Alder (IEDDA) | Reaction between an electron-rich dienophile and an electron-poor diene, such as a tetrazine. | pcbiochemres.com |
| Tetrazine Ligation | A rapid bio-orthogonal reaction involving tetrazines. | pcbiochemres.com |
Sustainable Synthesis and Biocatalytic Approaches
Green chemistry principles aim to design chemical processes that are environmentally benign. researchgate.net This includes using renewable resources, reducing waste, and employing catalysts that are efficient and recyclable. tubitak.gov.tr
Future Research Directions:
Biocatalysis: The use of enzymes or whole microorganisms as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. sdiarticle5.com Research into biocatalytic methods for synthesizing thiazole derivatives is an active area. nih.govmdpi.com For instance, chitosan-based hydrogels have been used as recyclable biocatalysts for the synthesis of thiazole derivatives under ultrasonic irradiation. mdpi.com
Green Solvents: The replacement of hazardous organic solvents with more sustainable alternatives, such as water or bio-based solvents, is a key aspect of green chemistry. researchgate.netresearchgate.net
Natural Catalysts: The use of naturally derived catalysts, such as lemon juice, has been explored for the synthesis of thiazole compounds, offering a biodegradable and readily available option. researchgate.net
The following table outlines some green chemistry approaches to thiazole synthesis:
| Approach | Description | Reference |
| Biocatalysis | Use of enzymes or microorganisms as catalysts. | sdiarticle5.comnih.govmdpi.com |
| Ultrasonic Irradiation | Use of ultrasound to promote chemical reactions. | mdpi.com |
| Natural Catalysts | Employment of catalysts derived from natural sources. | researchgate.net |
| Green Solvents | Use of environmentally friendly solvents. | researchgate.netresearchgate.net |
Development of Advanced Computational Models for Property Prediction
Computational chemistry plays a vital role in modern drug discovery and materials science. By using computer models, researchers can predict the properties of molecules before they are synthesized, saving time and resources. nih.gov
Areas for Advancement:
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the biological activity of new thiazole derivatives based on their chemical structure. nih.gov
Pharmacokinetic and Toxicity Prediction: Computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds. nih.govresearchgate.net This information is crucial for assessing the potential of a molecule as a drug candidate.
Machine Learning and AI: The application of machine learning and artificial intelligence is revolutionizing materials property prediction. arxiv.org These advanced models can learn from large datasets of chemical information to predict the properties of new compounds with increasing accuracy.
The table below lists some computational tools and their applications:
| Computational Tool/Method | Application | Reference |
| PASS (Prediction of Activity Spectra for Substances) | Predicts the biological activity spectrum of a compound. | nih.gov |
| OCHEM | A web platform for developing QSAR models. | nih.gov |
| pkCSM | A tool for predicting pharmacokinetic properties. | rsc.orgnih.gov |
| ProTox-II | A web server for the prediction of toxicity. | nih.gov |
| Molecular Docking | Predicts the binding orientation of a small molecule to a protein target. | nih.govnih.gov |
| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of molecules. | dergipark.org.tr |
Q & A
Q. What are the established synthetic methodologies for 2-Propenoic acid, 3-(5-thiazolyl)-, and how do reaction parameters influence the outcome?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with thiazole ring formation via Hantzsch synthesis (reacting α-haloketones with thioamides) , followed by coupling to propenoic acid derivatives. Key steps include:
- Condensation : Thiazole precursors are synthesized in polar solvents (e.g., ethanol) under reflux.
- Esterification : Propenoic acid esters are formed using SOCl₂/MeOH.
- Hydrolysis : NaOH in aqueous ethanol yields the final carboxylic acid.
Critical parameters:
Q. Which analytical techniques are prioritized for confirming the structure and purity of 2-Propenoic acid, 3-(5-thiazolyl)-?
- Methodological Answer : A multi-technique approach ensures accuracy:
- NMR Spectroscopy : ¹H NMR identifies thiazole protons (δ 7.5–8.5 ppm) and propenoic acid vinyl protons (δ 5.5–6.5 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) and thiazole carbons .
- HRMS : Validates molecular weight (e.g., m/z 199.0375 for C₇H₇NO₂S).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%).
- X-ray Crystallography : Resolves tautomeric forms if crystals are obtained .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of 2-Propenoic acid, 3-(5-thiazolyl)- under varying experimental conditions?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model:
- Acid-catalyzed decarboxylation : Activation energies predict dominant pathways (e.g., ΔG‡ = 25 kcal/mol for CO₂ release).
- Tautomerism : Geometries reveal enol (ΔG = +2.1 kcal/mol) vs. keto (ΔG = 0 kcal/mol) stability.
- Solvent Effects : COSMO-RS simulations show THF stabilizes transition states 15% more effectively than DCM.
Computational data guide solvent selection and catalyst design .
Q. What experimental strategies resolve discrepancies between spectroscopic data and crystallographic results in structural elucidation?
- Methodological Answer : Conflicting data require cross-validation:
Variable Temperature NMR : Detects dynamic equilibria (e.g., tautomerism at 298 K vs. 223 K).
NOESY/ROESY : Confirms spatial proximity of protons (e.g., thiazole H to vinyl H).
Synchrotron XRD : High-resolution data (≤0.8 Å) resolve electron density ambiguities.
Solid-State NMR : Correlates crystallographic data with molecular motion.
For example, a 2023 study resolved tautomer conflicts using XRD coupled with ¹³C CP/MAS NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
